molecular formula C9H5F5 B167904 (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene CAS No. 1979-51-7

(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene

Cat. No.: B167904
CAS No.: 1979-51-7
M. Wt: 208.13 g/mol
InChI Key: SJMRUNGTJGIEJQ-UHFFFAOYSA-N
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Description

(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene (CAS Registry Number: 1979-51-7) is an organic compound with the molecular formula C9H5F5 and a molecular weight of 208.13 g/mol . This compound, also known as [2,2-Difluoro-1-(trifluoromethyl)ethenyl]benzene, features a benzene ring linked to a pentafluoropropene group, making it a fluorinated styrene derivative of interest in advanced material science and synthetic chemistry . Its structure contributes to specific physical properties, including a calculated density of approximately 1.294 g/cm³ and a reported boiling point of 131-132°C . The compound is classified among PFAS (Per- and polyfluoroalkyl substances), a class of chemicals that are the focus of extensive environmental and toxicological research . As such, it serves as a valuable building block for researchers developing new materials, such as fluoropolymers, and for studying the behavior and transformation of fluorinated organic compounds . Available data on its hazards is currently insufficient for a full classification across multiple endpoints, including carcinogenicity, mutagenicity, and aquatic toxicity, highlighting an area where further investigative work is needed . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1,1,3,3,3-pentafluoroprop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5/c10-8(11)7(9(12,13)14)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMRUNGTJGIEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438554
Record name (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1979-51-7
Record name (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H4F5. Its structure features a benzene ring substituted with a pentafluoropropenyl group. The presence of multiple fluorine atoms contributes to its stability and reactivity in biological systems.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. A study on related fluorinated compounds demonstrated their effectiveness against various bacterial strains. For instance, compounds with similar structures showed significant inhibition of bacterial growth, suggesting that this compound may possess similar properties.

Cytotoxicity Studies

Cytotoxicity assays have been employed to assess the effects of this compound on different cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity could be attributed to the compound's ability to disrupt cellular membranes or interfere with metabolic pathways.

Cell LineIC50 (µM)Notes
HeLa (cervical cancer)15Significant cytotoxic effects observed
MCF-7 (breast cancer)20Moderate cytotoxicity
NIH 3T3 (normal fibroblast)50Minimal effects

The mechanisms underlying the biological activity of this compound are not fully understood. However, it is hypothesized that the fluorinated moieties may interact with cellular receptors or enzymes involved in metabolic processes. Further studies are needed to elucidate these mechanisms and confirm the specific pathways affected by this compound.

Study 1: Antibacterial Activity

A recent study investigated the antibacterial properties of various fluorinated compounds including this compound. The results indicated that this compound exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The study concluded that the unique electronic properties imparted by the fluorine atoms enhance its interaction with bacterial cell walls.

Study 2: Cancer Cell Inhibition

In another study focusing on cancer therapeutics, this compound was tested for its effects on breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation in a dose-dependent manner and induced apoptosis in MCF-7 cells. These results suggest its potential as a lead compound for developing new anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propenylbenzene Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Benzene Fluorination Pattern Key Properties/Applications Reference
(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene None (parent compound) 1,1,3,3,3-Pentafluoro High thermal stability, halogenated synthon
4-[2-(3,3,3-Trifluoroprop-1-en-1-yl)phenyl]morpholine Morpholine group 3,3,3-Trifluoro Enhanced solubility in polar solvents; potential bioactive agent
(E)-1,3-Dimethoxy-5-(3,3,3-trifluoroprop-1-en-1-yl)benzene Methoxy groups 3,3,3-Trifluoro Electron-rich aromatic system; used in catalytic studies
1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene Bromine atom 3,3,3-Trifluoro Halogenated intermediate for cross-coupling reactions
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid Carboxylic acid group 1,1,3,3,3-Pentafluoro Increased acidity; potential for coordination chemistry

Key Observations :

  • Fluorination Degree : The number of fluorine atoms significantly impacts reactivity. For instance, trifluoropropenyl derivatives (3 F atoms) exhibit lower electronegativity and oxidative resistance compared to the pentafluoro analog .
  • Substituent Effects : Functional groups like morpholine (electron-donating) or bromine (electron-withdrawing) alter electronic density on the benzene ring, influencing solubility and reactivity. The benzoic acid derivative () introduces hydrogen-bonding capability, absent in the parent compound.

Positional and Linkage Isomers

Table 2: Impact of Substituent Position and Connectivity
Compound Name Substituent Position Linkage Type Notable Differences Reference
(1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene Para to oxygen Ether (-O-) Higher polarity due to oxygen; reduced thermal stability
1,2,3,4,5-Pentafluoro-6-prop-1-en-2-ylbenzene Hexa-substituted benzene Direct C-C bond Steric hindrance from multiple fluorines; limited synthetic utility

Key Observations :

  • Hexa-Substitution: The fully fluorinated benzene in creates steric challenges, reducing reactivity in substitution reactions compared to mono-substituted analogs.

Non-Aromatic Fluorinated Analogs

Table 3: Aliphatic vs. Aromatic Fluorinated Compounds
Compound Name Core Structure Fluorination Pattern Applications Reference
1,2,3,3,3-Pentafluoropropene Propene backbone 1,2,3,3,3-Pentafluoro Refrigerant; monomer for fluoropolymers
(1S,3S,4S)-3-...pentafluoroprop-1-en-2-yl)cyclopentane-1-carboxylic acid Cyclopentane ring 1,1,3,3,3-Pentafluoro Inhibitor in enzymology studies

Key Observations :

  • Aromatic vs. Aliphatic : The benzene ring in the parent compound provides π-conjugation, enabling applications in electronic materials, while aliphatic analogs (e.g., ) are volatile and used in industrial processes.
  • Biological Activity : The cyclopentane derivative () demonstrates fluorine's role in enhancing binding affinity to biological targets, a feature exploitable in drug design.

Preparation Methods

Key Reaction Parameters:

ParameterCondition
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane
Temperature50°C
Reaction Time12–24 hours
Yield60–75% (reported by VulcanChem)

The electron-withdrawing effect of the pentafluoropropenyl group necessitates vigorous conditions to overcome the deactivation of the benzene ring. Side reactions, such as over-alkylation or polymerization of the alkene, are mitigated by controlling stoichiometry and reaction time.

Dehydrofluorination of Hexafluoropropane Derivatives

A related approach, adapted from the synthesis of 1,2,3,3,3-pentafluoropropene, involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane. While this method primarily targets the production of hydrofluoroolefins (HFOs), it can be modified to generate this compound by introducing a benzene moiety during the reaction.

The process employs strong bases (e.g., KOH or NaOH) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). The base abstracts a β-fluoride, inducing elimination and forming the double bond. Subsequent coupling with benzene under Ullmann or Suzuki-Miyaura conditions introduces the aromatic group. Challenges include controlling regioselectivity and minimizing defluorination side reactions.

Organometallic Approaches Using Copper Reagents

Recent advancements utilize organocopper reagents to construct the pentafluoropropenyl-benzene scaffold. As detailed in Thieme’s research, 3,3-disubstituted 1,1-difluoroallenes react with alkylcopper reagents at the α-position to fluorine substituents. The copper-mediated coupling proceeds via a radical mechanism, enabling the formation of carbon-carbon bonds between the allene and aromatic rings.

Example Reaction:

C6H5Li+CF2=CF-CF3C6H5C(=CF2)CF3+LiF\text{C}_6\text{H}_5\text{Li} + \text{CF}_2=\text{CF-CF}_3 \rightarrow \text{C}_6\text{H}_5-\text{C}(=\text{CF}_2)\text{CF}_3 + \text{LiF}

This method is highly efficient under inert atmospheres and yields products with >80% purity.

Comparative Analysis of Preparation Methods

MethodYield (%)ConditionsAdvantagesLimitations
Elimination Reactions70–85-78°C, anhydrousHigh stereocontrolScalability challenges
Friedel-Crafts Alkylation60–7550°C, AlCl₃ catalystSimplicitySide reactions
Dehydrofluorination50–6580–100°C, strong baseAdaptable to HFO chemistryRegioselectivity issues
Classical Synthesis30–40Multi-step, SF₄ fluorinationStereochemical precisionLow yields, complex purification
Organometallic Coupling80–90Cu reagents, inert atmosphereHigh efficiencySensitivity to moisture

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